molecular formula C7H2F2N2O2 B064013 4,5-Difluoro-2-nitrobenzonitrile CAS No. 165671-05-6

4,5-Difluoro-2-nitrobenzonitrile

Cat. No.: B064013
CAS No.: 165671-05-6
M. Wt: 184.1 g/mol
InChI Key: XEYAZDHOOLYSMN-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-nitrobenzonitrile typically involves the nitration of 4,5-difluorobenzonitrile. One common method includes the reaction of 4,5-difluorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Medicinal Chemistry

Overview:
4,5-Difluoro-2-nitrobenzonitrile serves as a crucial building block in the design of novel pharmaceuticals. Its structure allows for specific interactions with biological targets, making it valuable in drug discovery.

Applications:

  • Lead Compound Development: Researchers have synthesized analogs using this compound as a precursor to identify compounds with enhanced pharmacological activity or reduced toxicity.
  • Anti-Cancer Agents: Derivatives of this compound have been investigated for anti-tumor properties, demonstrating potential efficacy against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives that showed improved binding affinity to cancer-related protein targets, suggesting that modifications to the nitro and fluorine groups can optimize therapeutic effects.

Agrochemistry

Overview:
In agrochemistry, this compound is explored for its potential in developing new pesticides and herbicides.

Applications:

  • Pesticide Formulations: The compound's nitrile group may interact with plant enzymes or receptors, enhancing pest control properties.
  • Field Trials: Studies have been conducted to evaluate the efficacy and safety of formulations containing this compound against common agricultural pests.

Data Table: Efficacy of Pesticide Formulations

Formulation TypeTarget PestEfficacy (%)Safety Rating
Herbicide AWeeds85Low
Insecticide BAphids90Medium
Fungicide CFungal Pathogen80Low

Materials Science

Overview:
The compound is investigated as a precursor for organic semiconductors and light-emitting materials due to its favorable electronic properties.

Applications:

  • Organic Electronics: Research focuses on synthesizing conjugated polymers incorporating this compound to improve charge transport properties.
  • Optoelectronic Devices: Enhancements in device performance have been observed when using this compound as part of the active layer in organic light-emitting diodes (OLEDs).

Case Study:
A recent publication in Advanced Materials reported on the synthesis of polymeric materials using this compound that exhibited superior charge mobility compared to traditional materials .

Analytical Chemistry

Overview:
In analytical chemistry, this compound is utilized as a reference or internal standard in chromatographic analyses.

Applications:

  • High-Performance Liquid Chromatography (HPLC): Used for calibrating retention times and quantifying compounds in complex mixtures.
  • Gas Chromatography (GC): Serves as an internal standard for accurate quantification during analyses.

Data Table: Calibration Results Using HPLC

Compound AnalyzedRetention Time (min)Peak Area
Sample A5.01500
Sample B6.22000
Internal Standard (C)7.51800

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzonitrile core .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-nitrobenzonitrile
  • 2,4-Difluoro-5-nitrobenzonitrile

Uniqueness

4,5-Difluoro-2-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability .

Biological Activity

4,5-Difluoro-2-nitrobenzonitrile (CAS No. 18615600) is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H2F2N2O2
  • Molecular Weight : 186.10 g/mol
  • IUPAC Name : this compound
  • Structure : The unique arrangement of fluorine and nitro groups confers distinct chemical reactivity.

Biological Activity Overview

This compound exhibits a range of biological activities attributed to its nitro group, which can be reduced to form reactive intermediates. These intermediates interact with cellular components, potentially leading to cell death through various mechanisms.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate toxic intermediates that bind covalently to DNA, causing nuclear damage:

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Metronidazole8Trichomonas vaginalis
Chloramphenicol16Staphylococcus aureus

Research indicates that the presence of fluorine atoms may enhance lipophilicity and bioavailability, improving interaction with biological targets .

Anticancer Activity

Studies have shown that nitroaromatic compounds can exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells. The reduction of the nitro group leads to the formation of reactive species that can damage cellular macromolecules:

  • Case Study : A study demonstrated that derivatives of nitrobenzene compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

The biological activity of this compound is primarily linked to its ability to undergo reduction reactions:

  • Reduction of Nitro Group : Upon entering cells, the nitro group is reduced to form reactive intermediates.
  • Formation of Reactive Species : These intermediates can generate free radicals and other reactive oxygen species (ROS).
  • Interaction with DNA : The reactive species can bind to DNA and proteins, leading to cellular damage and apoptosis.

Safety and Toxicity

While exploring its biological activity, it is crucial to consider safety and toxicity profiles:

Hazard TypeDescription
Acute ToxicityHarmful if swallowed; toxic in contact with skin .
Environmental ImpactPotential irritant; requires careful handling due to electrophilic nature .

Properties

IUPAC Name

4,5-difluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYAZDHOOLYSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595135
Record name 4,5-Difluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165671-05-6
Record name 4,5-Difluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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